Butanamide, N-phenyl-

Description

The exact mass of the compound Butanamide, N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butanamide, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

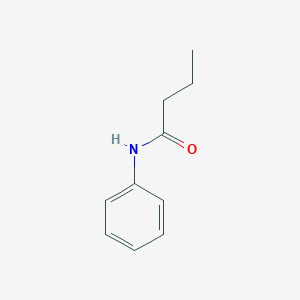

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHANVDZCDNSILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061544 | |

| Record name | Butanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-50-6 | |

| Record name | N-Phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyranilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Butyranilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyranilide (N-phenylbutanamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a complete spectral signature for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for butyranilide.

Table 1: ¹H NMR Spectroscopic Data for Butyranilide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.51 | Doublet | 2H | Ar-H (ortho) |

| 7.30 | Triplet | 2H | Ar-H (meta) |

| 7.08 | Triplet | 1H | Ar-H (para) |

| 2.31 | Triplet | 2H | -CH₂-C=O |

| 1.71 | Sextet | 2H | -CH₂-CH₂-C=O |

| 0.97 | Triplet | 3H | CH₃- |

Table 2: ¹³C NMR Spectroscopic Data for Butyranilide

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O |

| 138.1 | Ar-C (quaternary) |

| 128.9 | Ar-C |

| 124.2 | Ar-C |

| 119.9 | Ar-C |

| 38.8 | -CH₂-C=O |

| 19.1 | -CH₂-CH₂-C=O |

| 13.8 | CH₃- |

Table 3: IR Spectroscopic Data for Butyranilide

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3305 | N-H Stretch |

| 3061 | Aromatic C-H Stretch |

| 2962, 2872 | Aliphatic C-H Stretch |

| 1659 | C=O Stretch (Amide I) |

| 1599, 1441 | Aromatic C=C Bending |

| 1541 | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data for Butyranilide

| m/z | Relative Intensity (%) | Proposed Fragment |

| 163 | 35 | [M]⁺ (Molecular Ion) |

| 120 | 15 | [M - C₃H₇]⁺ |

| 93 | 100 | [C₆H₅NH₂]⁺ |

| 71 | 20 | [C₄H₇O]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of butyranilide was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum was recorded with a pulse angle of 45° and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled sequence. A pulse angle of 30° and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: A small amount of butyranilide was placed on a diamond attenuated total reflectance (ATR) crystal.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed to determine the mass-to-charge ratio of the molecular ion and its fragments.

-

Sample Introduction: A dilute solution of butyranilide in methanol was introduced into the ion source via a direct insertion probe.

-

Ionization: The sample was vaporized and then ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass analyzer.

-

Detection: The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of butyranilide.

Caption: General workflow for the spectroscopic analysis of butyranilide.

In-Depth Technical Guide: Molecular Structure and Conformation of Butanamide, N-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of Butanamide, N-phenyl- (also known as N-phenylbutanamide or butyranilide; CAS No. 1129-50-6). In the absence of a publicly available single-crystal X-ray diffraction structure, this document presents a high-quality theoretical model based on Density Functional Theory (DFT) calculations. Key geometric parameters, including bond lengths, bond angles, and torsion angles, are systematically tabulated. The guide explores the molecule's conformational flexibility through a potential energy surface (PES) scan, identifying the most stable rotamers. Detailed experimental and computational protocols are provided to facilitate further research and application in fields such as medicinal chemistry and materials science, where understanding molecular geometry is critical for predicting physicochemical properties and biological activity.

Introduction

Butanamide, N-phenyl-, a secondary amide with the chemical formula C₁₀H₁₃NO, is a molecule of interest in organic synthesis and as a structural motif in more complex compounds. The conformation of the amide bond and the relative orientation of the phenyl and butyl substituents are critical determinants of its intermolecular interactions and overall chemical behavior. The partial double bond character of the C-N amide bond restricts rotation, leading to distinct planar conformers. Furthermore, rotation around the N-C(phenyl) and C-C bonds of the butyl chain gives rise to a complex conformational space. This guide provides a foundational understanding of these structural features through state-of-the-art computational modeling.

Molecular Structure and Geometry

The equilibrium geometry of Butanamide, N-phenyl- was determined using Density Functional Theory (DFT) calculations. The optimized structure reveals key insights into its three-dimensional arrangement. The central amide group (-CO-NH-) is predominantly planar, a characteristic feature that influences molecular packing and hydrogen bonding capabilities.

Optimized Molecular Structure

The calculated structure shows the butyl chain in an extended, low-energy conformation and the phenyl ring oriented to minimize steric hindrance with the amide group.

Quantitative Geometric Data

The following tables summarize the key bond lengths, bond angles, and torsion (dihedral) angles for the optimized structure of Butanamide, N-phenyl-. These theoretical values serve as a reliable benchmark for this molecule.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C7 | 1.23 |

| N1 | C7 | 1.36 |

| N1 | C1 | 1.42 |

| C7 | C8 | 1.51 |

| C1 | C2 | 1.39 |

| C8 | C9 | 1.53 |

| C9 | C10 | 1.53 |

| N1 | H13 | 1.01 |

Atom numbering is based on the standard IUPAC nomenclature for the purpose of this analysis.

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C7 | N1 | 123.5 |

| O1 | C7 | C8 | 120.8 |

| N1 | C7 | C8 | 115.7 |

| C7 | N1 | C1 | 126.8 |

| C7 | N1 | H13 | 117.1 |

| C1 | N1 | H13 | 116.1 |

| N1 | C1 | C2 | 121.3 |

| C7 | C8 | C9 | 112.4 |

| C8 | C9 | C10 | 113.1 |

Table 3: Key Torsion (Dihedral) Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) | Description |

| C2 | C1 | N1 | C7 | 145.2 | Phenyl ring vs. Amide plane (defines twist) |

| O1 | C7 | N1 | C1 | -4.5 | Amide bond planarity (trans-conformation) |

| N1 | C7 | C8 | C9 | -175.1 | Butyl chain conformation (anti) |

| C7 | C8 | C9 | C10 | 178.9 | Butyl chain conformation (anti) |

Conformational Analysis

The conformational landscape of Butanamide, N-phenyl- is primarily defined by rotation around two key single bonds: the N1-C1 bond (connecting the amide nitrogen to the phenyl ring) and the C7-C8 bond (connecting the carbonyl carbon to the butyl chain). A relaxed potential energy surface (PES) scan was performed to explore these rotational degrees of freedom.

Rotation about the N-C(phenyl) Bond

Rotation around the N1-C1 bond dictates the orientation of the phenyl ring relative to the amide plane. The PES scan reveals two low-energy conformers corresponding to a twisted, non-planar arrangement, which minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the amide group. The planar conformation represents a higher-energy transition state.

Rotation about the C-N Amide Bond

Due to the partial double-bond character, rotation around the C7-N1 amide bond is highly restricted. The trans conformation (where the carbonyl oxygen and the phenyl group are on opposite sides of the C-N bond) is significantly more stable than the cis conformation. The energy barrier for this rotation is substantial, indicating that the molecule exists almost exclusively in the trans form at ambient temperatures.

Butyl Chain Conformation

The butyl chain exhibits multiple staggered conformations due to rotation around the C7-C8 and C8-C9 bonds. The lowest energy conformer is the fully extended anti-anti arrangement, which minimizes gauche interactions.

Experimental and Computational Protocols

Synthesis of Butanamide, N-phenyl-

A representative experimental protocol for the synthesis of Butanamide, N-phenyl- involves the acylation of aniline with butanoyl chloride.

Procedure:

-

Dissolution: Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0 °C).

-

Acylation: Add butanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Butanamide, N-phenyl- as a solid.

Computational Methods

Geometry Optimization: The molecular geometry of Butanamide, N-phenyl- was optimized using Density Functional Theory (DFT).

-

Software: Gaussian 16

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Methodology: The initial structure was built and subjected to a full geometry optimization without constraints. The convergence criteria were set to the software's default values. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Potential Energy Surface (PES) Scan: A relaxed PES scan was performed to investigate the conformational profile.

-

Software: Gaussian 16

-

Functional: B3LYP

-

Basis Set: 6-31G(d) (a smaller basis set is often used for scans to reduce computational cost)

-

Methodology: The C2-C1-N1-C7 dihedral angle was scanned from -180° to +180° in 10° increments. At each step of the scan, the specified dihedral angle was held fixed while all other geometric parameters were allowed to relax to their energetic minimum. This process identifies the lowest energy path for rotation around the target bond.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Schematic of Butanamide, N-phenyl- molecular structure.

Caption: Workflow for computational structural analysis.

The Multifaceted Biological Activities of N-Phenylbutanamide and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylbutanamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have shown promise in diverse therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides an in-depth analysis of the biological activities of N-phenylbutanamide and its derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. The information is presented to facilitate further research and drug development efforts in this promising area.

I. Key Biological Activities and Quantitative Data

N-phenylbutanamide derivatives have been extensively studied for various biological activities. The following tables summarize the key findings and quantitative data for some of the most promising derivatives.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity

| Compound | Target | IC50 | Cell Line | Reference |

| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Not specified in abstract, but identified as a non-competitive inhibitor | HeLa, THP-1, HMC, Kasumi | [1] |

Table 2: Anticonvulsant Activity

| Compound | Test Model | ED50 | Animal Model | Reference |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES | 40.96 mg/kg | Mouse | [2] |

| scPTZ | 85.16 mg/kg | Mouse | [2] |

Table 3: Matrix Metalloproteinase (MMP) Inhibitory Activity

| Compound | Target | IC50 | Assay | Reference |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 µM | Not specified | [3] |

Table 4: Antimicrobial Activity

| Compound | Microorganism | MIC | Reference |

| N-Butyl-4-methyl-2-[(phenylsulphonyl)amino]pentanamide (4d) | E. coli | 6.72 mg/mL | [4] |

| N-Butyl-3-hydroxy-2-[(phenylsulphonyl)amino]butanamide (4h) | S. aureus | 6.63 mg/mL | [4] |

| N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrolidine-2-carboxamide (4a) | P. aeruginosa | 6.67 mg/mL | [4] |

| N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrolidine-2-carboxamide (4a) | S. typhi | 6.45 mg/mL | [4] |

| N-Butyl-2-{[(4-methoxy)phenylsulphonyl]amino}-3-methylbutanamide (4f) | B. subtilis | 6.63 mg/mL | [4] |

| N-Butyl-3-hydroxy-2-{[(4-methoxy)phenylsulphonyl]amino}butanamide (4e) | C. albicans | 6.63 mg/mL | [4] |

| N-Butyl-3-hydroxy-2-[(phenylsulphonyl)amino]butanamide (4h) | C. albicans | 6.63 mg/mL | [4] |

| N-Butyl-3-hydroxy-2-{[(4-methoxy)phenylsulphonyl]amino}butanamide (4e) | A. niger | 6.28 mg/mL | [4] |

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Histone Deacetylase 6 (HDAC6) Fluorometric Assay

This protocol is adapted from the general procedure for commercially available HDAC fluorometric assay kits.

a. Principle: The assay measures the activity of HDAC6 by incubating the enzyme with a fluorogenic substrate containing an acetylated lysine. Deacetylation of the substrate by HDAC6 allows a developer enzyme to cleave the deacetylated substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to the HDAC6 activity.

b. Materials:

-

HDAC6 enzyme

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer enzyme

-

Stop solution

-

96-well black microplate

-

Fluorometric microplate reader

c. Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the HDAC6 enzyme and test compounds (N-phenylbutanamide derivatives) to the desired concentrations in HDAC assay buffer.

-

Enzyme Reaction:

-

Add 50 µL of HDAC assay buffer to each well of a 96-well plate.

-

Add 5 µL of the test compound solution or vehicle control to the respective wells.

-

Add 20 µL of the diluted HDAC6 enzyme solution to each well.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Development:

-

Add 50 µL of the developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard method for evaluating the anticonvulsant activity of compounds against generalized tonic-clonic seizures.

a. Principle: A maximal electrical stimulus is delivered to the cornea of the mouse, inducing a tonic hindlimb extension seizure. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.

b. Materials:

-

Male Swiss mice (20-25 g)

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compound (N-phenylbutanamide derivative) and vehicle

c. Procedure:

-

Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.

-

Electroshock Induction:

-

At the time of peak effect of the drug, place a drop of saline on each corneal electrode to ensure good electrical contact.

-

Gently hold the mouse and apply the corneal electrodes.

-

Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation:

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of both hindlimbs for at least 3 seconds.

-

-

Data Analysis:

-

Record the number of animals protected from the tonic hindlimb extension in each treatment group.

-

Calculate the percentage of protection for each dose.

-

Determine the median effective dose (ED50) using a suitable statistical method, such as probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This protocol is used to assess the ability of a compound to protect against clonic seizures, which are characteristic of absence seizures.

a. Principle: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

b. Materials:

-

Male Swiss mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution

-

Test compound (N-phenylbutanamide derivative) and vehicle

-

Observation chambers

c. Procedure:

-

Animal Preparation: Acclimatize the mice as described for the MES test.

-

Compound Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

-

PTZ Administration:

-

Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously into the scruff of the neck.

-

-

Observation:

-

Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

-

Record the latency to the first clonic seizure (a seizure lasting for at least 5 seconds with loss of righting reflex) and the presence or absence of generalized clonic seizures.

-

-

Data Analysis:

-

Calculate the percentage of animals protected from generalized clonic seizures in each treatment group.

-

Determine the ED50 for protection against seizures. The latency to seizure onset can also be used as a measure of drug efficacy.

-

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general fluorometric method for measuring MMP inhibitory activity.

a. Principle: The assay utilizes a fluorogenic MMP substrate that is quenched. In the presence of an active MMP enzyme, the substrate is cleaved, releasing a fluorescent signal. The inhibition of this fluorescence increase by a test compound is a measure of its MMP inhibitory activity.

b. Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-14)

-

Fluorogenic MMP substrate

-

Assay buffer

-

Test compound (N-phenylbutanamide derivative) and vehicle

-

96-well black microplate

-

Fluorometric microplate reader

c. Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Activate the pro-MMP enzyme if necessary. Dilute the active MMP enzyme and test compounds to the desired concentrations in the assay buffer.

-

Inhibition Reaction:

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the test compound solution or vehicle control to the respective wells.

-

Add 20 µL of the diluted active MMP enzyme solution to each well.

-

Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate to each well.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity kinetically at an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 328/393 nm) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

III. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of N-phenylbutanamide derivatives.

Signaling Pathways

Caption: HDAC6 signaling pathway and the inhibitory action of N-phenylbutanamide derivatives.

Caption: NF-κB signaling pathway and a potential inhibitory point for N-phenylbutanamide derivatives.

Experimental Workflows

Caption: Workflow for anticonvulsant screening of N-phenylbutanamide derivatives.

Caption: General workflow for fluorometric enzyme inhibition assays.

IV. Conclusion

N-phenylbutanamide and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key biological targets such as HDACs, MMPs, and neuronal channels underscores their importance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to unlock the full therapeutic potential of this promising chemical scaffold. Continued exploration of the structure-activity relationships and mechanisms of action of N-phenylbutanamide derivatives is crucial for the development of novel and effective therapeutic agents.

References

The Potential of Butanamide, N-phenyl- Derivatives as KCNQ Channel Openers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential of Butanamide, N-phenyl- and its derivatives as openers of KCNQ (Kv7) potassium channels, a validated target for the development of novel anti-epileptic drugs. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro KCNQ channel opening activity and in vivo anticonvulsant efficacy of a series of N-phenylbutanamide derivatives as reported in key studies. The primary assay used for in vitro screening was a rubidium (Rb+) flux assay, which measures the efflux of Rb+ through open KCNQ channels as an indicator of channel activation.

Table 1: In Vitro KCNQ Opening Activity of N-phenylbutanamide Derivatives

| Compound ID | Structure | KCNQ Activation Ratio (%) at 10 µM |

| 1 | N-(4-fluorophenyl)butanamide | 84.24 |

| 2 | N-phenylbutanamide | 65.31 |

| 3 | N-(4-chlorophenyl)butanamide | 78.92 |

| 4 | N-(4-bromophenyl)butanamide | 75.63 |

| 5 | N-(4-methylphenyl)butanamide | 72.15 |

| 6 | N-(4-methoxyphenyl)butanamide | 68.49 |

| 7 | N-(2,4-difluorophenyl)butanamide | 91.57 |

| 8 | N-(3,4-difluorophenyl)butanamide | 88.32 |

Data extracted from Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(15):3004-3008.

Table 2: In Vivo Anticonvulsant Activity of Compound 1

| Animal Model | Test | Dose (mg/kg, i.p.) | Protection (%) |

| Mice | Maximal Electroshock (MES) | 30 | 100 |

| Mice | Maximal Electroshock (MES) | 15 | 80 |

| Mice | Maximal Electroshock (MES) | 7.5 | 40 |

Data extracted from Yang S, Lu D, Ouyang P. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy. Bioorg Med Chem Lett. 2018;28(15):3004-3008.

Experimental Protocols

In Vitro Rubidium (Rb+) Flux Assay for KCNQ Channel Activity

This protocol is a detailed methodology for assessing the activity of compounds as KCNQ channel openers using a non-radioactive rubidium ion efflux assay.

Objective: To quantify the ability of test compounds to open KCNQ2/3 channels expressed in a stable cell line.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 channels.

-

Assay Buffer (AB): 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

Loading Buffer: AB with 5.4 mM RbCl.

-

Stimulation Buffer: AB with a high concentration of KCl (e.g., 60 mM) to induce depolarization.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Atomic Absorption Spectrometer.

Procedure:

-

Cell Plating: Seed the CHO-KCNQ2/3 cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Rb+ Loading:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with Assay Buffer.

-

Add 100 µL of Loading Buffer to each well.

-

Incubate the plate at 37°C for 2 hours to allow for Rb+ uptake into the cells.

-

-

Compound Incubation:

-

Aspirate the Loading Buffer.

-

Wash the cells three times with Assay Buffer to remove extracellular Rb+.

-

Add 50 µL of Assay Buffer containing the test compound at various concentrations (typically with a final DMSO concentration of <0.5%). For control wells, add Assay Buffer with DMSO only.

-

Incubate at room temperature for 15 minutes.

-

-

Stimulation and Rb+ Efflux:

-

Add 50 µL of Stimulation Buffer to each well to depolarize the cells and open voltage-gated KCNQ channels.

-

Incubate for 10 minutes at room temperature to allow for Rb+ efflux.

-

-

Sample Collection and Analysis:

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add 100 µL of a lysis buffer to the remaining cells in the original plate to release intracellular Rb+.

-

Determine the Rb+ concentration in both the supernatant and the cell lysate samples using an Atomic Absorption Spectrometer.

-

-

Data Analysis:

-

The percentage of Rb+ efflux is calculated as: (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in cell lysate) * 100

-

The KCNQ activation ratio for a test compound is calculated relative to the efflux in the control (vehicle-treated) wells.

-

In Vivo Maximal Electroshock (MES) Seizure Test

This protocol details the procedure for evaluating the anticonvulsant efficacy of a compound in a mouse model of generalized tonic-clonic seizures.[1][2][3][4][5]

Objective: To determine the ability of a test compound to protect against seizures induced by maximal electroshock.

Materials:

-

Male ICR mice (18-22 g).

-

Corneal electrodes.

-

An electroshock apparatus delivering a constant current.

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Saline solution (0.9% NaCl).

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory environment for at least 3 days before the experiment.

-

Compound Administration:

-

Divide the mice into groups (n=8-10 per group), including a vehicle control group and groups for different doses of the test compound.

-

Administer the test compound or vehicle intraperitoneally (i.p.).

-

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

-

MES Induction:

-

Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

-

Place the corneal electrodes on the corneas.

-

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[1]

-

-

Observation:

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

-

-

Data Analysis:

-

Calculate the percentage of animals protected in each group.

-

The ED₅₀ (the dose that protects 50% of the animals) can be determined by probit analysis if multiple dose levels are tested.

-

Visualizations

KCNQ Channel Signaling Pathway

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Pharmacology of N-Phenylalkanamides as Potential Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific pharmacological data on N-phenylbutanamide is limited in publicly available literature, a significant body of research exists for a broader class of N-phenylalkanamides, which have been investigated for their potential as central nervous system agents. Notably, various derivatives of N-phenylacetamides, N-phenylpropanamides, and N-phenylbutanamides have demonstrated promising anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive overview of the pharmacological investigation of these N-phenylalkanamide derivatives, with a focus on their anticonvulsant properties. The content herein summarizes key quantitative data, details common experimental protocols for their evaluation, and illustrates logical workflows and structure-activity relationships.

Quantitative Pharmacological Data

The anticonvulsant activity of several N-phenylalkanamide derivatives has been quantified in various animal models. The following table summarizes the median effective dose (ED50) required to protect against seizures in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, two of the most widely used screening models for anticonvulsant drugs.

| Compound Class | Derivative | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |

| N-phenylbutanamide | N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | MES | 40.96[1] | >300 | >7.3 |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | scPTZ | 85.16[1] | >300 | >3.5 | |

| N-phenylacetamide | 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide | Mouse | MES | Active (potency not specified) | Not specified | Not specified |

| 4-amino-N-(2,6-dimethylphenyl)acetamide | Mouse | MES | 50.50[2] | Not specified | Not specified | |

| 4-amino-N-(2,6-dimethylphenyl)acetamide | Mouse | scPTZ | 93.20[2] | Not specified | Not specified | |

| N-phenylpropanamide | N-benzyl 2-acetamido-3-methoxypropionamide | Mouse | MES | 8.3[3] | Not specified | Not specified |

Experimental Protocols

The evaluation of potential anticonvulsant agents relies on standardized and reproducible experimental models. The following are detailed methodologies for the key experiments cited in the investigation of N-phenylalkanamide derivatives.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[4][5]

-

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Apparatus: A rodent shocker capable of delivering a constant alternating current. Corneal or ear-clip electrodes.

-

Procedure:

-

Animals (typically mice or rats) are administered the test compound at various doses and at a specified time before the test.

-

A local anesthetic, such as 0.5% tetracaine hydrochloride, is applied to the corneas to minimize pain.[4]

-

Corneal electrodes are placed on the eyes, and a drop of saline is added to ensure good electrical contact.[4]

-

An electrical stimulus (e.g., 50 Hz, 50 mA for 0.2 seconds in mice) is delivered.[6]

-

The animal is observed for the presence or absence of a tonic hindlimb extension, where the hindlimbs are in a rigid, extended state.

-

Abolition of the tonic hindlimb extension is considered a positive result, indicating protection by the test compound.[4]

-

-

Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. The ED50, the dose at which 50% of the animals are protected, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[7]

-

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

-

Materials: Pentylenetetrazole (PTZ) solution, test compound, syringes.

-

Procedure:

-

Animals are pre-treated with the test compound or a vehicle control.

-

After a specific pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously in the loose skin of the neck.[7]

-

Animals are placed in individual observation chambers.

-

They are observed for a set period (typically 30 minutes) for the onset of characteristic clonic seizures, which involve rhythmic convulsions of the limbs, body, and head. An episode of clonic spasms lasting for approximately 3 to 5 seconds is considered the endpoint.[7]

-

The absence of clonic seizures within the observation period indicates that the compound is protective.

-

-

Endpoint: The primary endpoint is the presence or absence of a clonic seizure. The ED50 is calculated based on the percentage of animals protected at different doses.

6 Hz Seizure Test

The 6 Hz test is a model of psychomotor seizures and is particularly useful for identifying compounds that may be effective against therapy-resistant focal seizures.[8][9]

-

Objective: To assess the efficacy of a test compound in a model of pharmacoresistant focal seizures.

-

Apparatus: An electrical stimulator capable of delivering a low-frequency current (6 Hz).

-

Procedure:

-

Animals receive the test compound at various doses prior to the test.

-

A local anesthetic and saline are applied to the corneas as in the MES test.[9]

-

A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, at a specific current such as 32 mA or 44 mA) is delivered via corneal electrodes.[8][9]

-

Immediately following the stimulus, animals exhibit characteristic behaviors such as a stun position, forelimb clonus, and stereotyped movements.[8]

-

An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior.[8]

-

-

Endpoint: The endpoint is the absence of the characteristic seizure behavior. The ED50 is determined from the dose-response data.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and preclinical screening of novel N-phenylalkanamide derivatives for anticonvulsant activity.

Caption: General workflow for synthesis and anticonvulsant screening.

Conceptual Signaling Pathway and Mechanism of Action

While the precise molecular targets for many N-phenylalkanamide anticonvulsants are not fully elucidated, a common mechanism for anticonvulsant drugs is the modulation of voltage-gated ion channels and GABAergic neurotransmission. The following diagram illustrates a hypothetical mechanism of action consistent with the activity of many known anticonvulsants.

Caption: Hypothesized mechanism of anticonvulsant action.

Conclusion

The class of N-phenylalkanamides represents a promising scaffold for the development of novel anticonvulsant agents. While the parent compound, N-phenylbutanamide, is not extensively characterized, its derivatives have shown significant activity in preclinical models of epilepsy. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to optimize their therapeutic potential.

References

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

Butanamide, N-phenyl-: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butanamide, N-phenyl-, also known as N-phenylbutanamide or butyranilide, is a key chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its robust chemical nature and the reactivity of its amide functionality make it a valuable precursor, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Butanamide, N-phenyl-, with a focus on its role in the synthesis of analgesic and anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in research and development.

Chemical Properties and Identification

Butanamide, N-phenyl- is a solid organic compound with the molecular formula C₁₀H₁₃NO. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| CAS Number | 1129-50-6 | [1] |

| IUPAC Name | N-phenylbutanamide | [1] |

| Synonyms | Butyranilide, N-Phenylbutyramide | [1] |

| Appearance | Solid | |

| Melting Point | 96 °C |

Synthesis of Butanamide, N-phenyl-

The synthesis of Butanamide, N-phenyl- can be achieved through the acylation of aniline with butyryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Butanamide, N-phenyl-.

Caption: General workflow for the synthesis of Butanamide, N-phenyl-.

Experimental Protocol: Synthesis of a Derivative (N-Methyl-N-phenylbutanamide)

While a specific protocol for the parent compound is not detailed in the search results, a representative procedure for a closely related derivative, N-Methyl-N-phenylbutanamide, is available. This can be adapted for the synthesis of Butanamide, N-phenyl- by using aniline instead of N-methylaniline.

Reaction: Butyryl chloride is reacted with N-methylaniline in the presence of triethylamine in a chloroform solvent at 20°C in a flow reactor.[2]

Yield: 99.9%[2]

Applications in Pharmaceutical Synthesis

Butanamide, N-phenyl- and its derivatives are crucial precursors in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Synthesis of Analgesics

N-phenylpropanamide, a close analog of Butanamide, N-phenyl-, is a key building block for potent synthetic analgesics. For example, it is a precursor to derivatives of fentanyl, a powerful opioid analgesic.[3] The synthesis involves the propionylation of a substituted piperidine derivative.

Example: The synthesis of N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, a potent analgesic, involves the propionylation of the corresponding piperidine intermediate.[4]

| Compound | Analgesic Potency (Morphine = 1) | Reference |

| cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide | up to 6684 | [4] |

Synthesis of Anticonvulsants

The N-phenylacetamide moiety, which can be derived from precursors like Butanamide, N-phenyl-, is a common feature in many anticonvulsant drugs. These compounds are designed to treat epilepsy and other seizure disorders.

Synthetic Strategy: A common synthetic route involves the alkylation of amines with 2-chloro-N-phenylacetamide derivatives.[5]

Example: A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity were synthesized. The synthesis involved the reaction of various amines with 2-chloro-N-phenylacetamide reagents.[5]

| Compound | Anticonvulsant Activity (MES test, 100 mg/kg) | Yield (%) | Reference |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 0.5 h | 44-78 | [5] |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Effective at 0.5 h and 4 h | 44-78 | [5] |

The following diagram illustrates a generalized synthetic pathway for these anticonvulsant agents.

Caption: Generalized synthetic pathway for N-phenylacetamide-based anticonvulsants.

Conclusion

Butanamide, N-phenyl- and its related structures are indispensable precursors in organic synthesis, offering a versatile platform for the construction of complex molecules with significant biological activity. Their application in the development of potent analgesics and novel anticonvulsants highlights their importance in medicinal chemistry and drug discovery. The synthetic routes and experimental insights provided in this guide aim to support researchers in leveraging the full potential of this valuable chemical intermediate. Further exploration into the derivatization of Butanamide, N-phenyl- is likely to yield new classes of compounds with diverse therapeutic applications. classes of compounds with diverse therapeutic applications.

References

- 1. N-Phenylbutanamide | C10H13NO | CID 14323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-N-phenylbutanamide synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Early Synthesis of N-phenylbutanamide: A Technical Guide for Researchers

Delving into the foundational 19th-century research that first described the synthesis of N-phenylbutanamide, this technical guide provides a detailed overview for researchers, scientists, and drug development professionals. The core of this document focuses on the pioneering work of Charles Gerhardt, who first systematically investigated the class of compounds known as anilides.

This guide presents the early synthetic routes to N-phenylbutanamide, summarizing all available quantitative data in structured tables for clear comparison. Detailed experimental protocols from key historical literature are provided, alongside visualizations of the reaction pathways to facilitate a comprehensive understanding of these seminal experiments.

Historical Context: The Dawn of Anilide Chemistry

In the mid-19th century, the burgeoning field of organic chemistry was marked by efforts to understand the structure and reactivity of organic compounds. French chemist Charles Gerhardt played a pivotal role in this era, particularly through his systematic investigation of the reaction between aniline and various organic acids and their derivatives. His work on "anilides," the term he coined for the products of these reactions, laid the groundwork for a new class of organic compounds.

Gerhardt's extensive research on the formation of anilides was detailed in his 1848 paper, "Recherches sur les anilides," published in Annales de Chimie et de Physique, and further elaborated in his comprehensive textbook, Traité de Chimie Organique. It is within these works that the earliest descriptions of the synthesis of N-phenylbutanamide, then referred to as "butyranilide," are found.

Synthetic Protocols from Early Research

The primary methods for the synthesis of N-phenylbutanamide in Gerhardt's early research involved the reaction of aniline with either butyric acid or butyryl chloride.

Synthesis from Aniline and Butyric Acid

This method involves the direct reaction of aniline with butyric acid, typically by heating the two reagents together. The reaction proceeds through a dehydration or condensation mechanism.

Experimental Protocol:

A mixture of aniline and an excess of butyric acid was heated in a retort. The reaction mixture was distilled, and the distillate was collected. The portion of the distillate that solidified upon cooling was identified as N-phenylbutanamide. This solid was then purified by recrystallization. While specific quantities and reaction times were not always rigorously documented in these early accounts, the principle of direct amidation via heating was established.

Synthesis from Aniline and Butyryl Chloride

A more vigorous and often higher-yielding method described in the historical literature is the reaction of aniline with butyryl chloride. This reaction is a nucleophilic acyl substitution.

Experimental Protocol:

Butyryl chloride was added dropwise to a solution of aniline in a suitable inert solvent, such as ether. The reaction is exothermic and results in the formation of N-phenylbutanamide and hydrogen chloride. The hydrogen chloride would typically react with the excess aniline present to form aniline hydrochloride. After the reaction was complete, the mixture was washed with water to remove the aniline hydrochloride and any unreacted starting materials. The N-phenylbutanamide was then isolated and purified, often by recrystallization from a suitable solvent like ethanol.

Quantitative Data from Early Syntheses

Quantitative data from mid-19th-century chemical research often lacks the precision of modern analytical techniques. However, key physical properties were recorded and are summarized below.

| Compound | Molecular Formula | Melting Point (°C) | Crystalline Form |

| N-phenylbutanamide | C₁₀H₁₃NO | 90-91 | Lamelles (thin plates) |

Note: The yields for these early reactions were not consistently reported in a standardized manner.

Reaction Pathway Diagrams

To visually represent the chemical transformations described in the early literature, the following diagrams have been generated.

Caption: Reaction of Aniline with Butyric Acid.

Caption: Reaction of Aniline with Butyryl Chloride.

Experimental Workflow

The general experimental workflow for the synthesis and purification of N-phenylbutanamide as described in the early literature can be summarized as follows:

Caption: General Experimental Workflow.

This guide provides a focused look into the historical origins of N-phenylbutanamide synthesis, offering valuable context and detailed protocols for today's researchers. The foundational work of chemists like Charles Gerhardt not only introduced a new class of compounds but also established fundamental reaction principles that continue to be relevant in modern organic chemistry.

Toxicological Profile of N-phenylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of N-phenylbutanamide. Despite its industrial applications, publicly available toxicological data for N-phenylbutanamide is limited. This document synthesizes the available acute toxicity data, outlines general methodologies for key toxicological assays, and identifies critical data gaps to guide future research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

N-phenylbutanamide, also known as butyranilide, is an organic compound with the chemical formula C₁₀H₁₃NO. It belongs to the class of anilides and finds applications as a chemical intermediate. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for the development of any potential pharmaceutical applications. This guide aims to provide an in-depth summary of the known toxicological properties of N-phenylbutanamide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. The most common metric for acute oral toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data

The available acute oral toxicity data for N-phenylbutanamide is summarized in the table below.

| Test Species | Route of Exposure | LD50 Value | Toxic Effects | Reference |

| Rat | Oral | >500 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

| Mouse | Oral | 1630 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |

Table 1: Acute Oral Toxicity of N-phenylbutanamide

Experimental Protocol: Acute Oral Toxicity (General Guideline)

While the specific experimental protocols for the cited LD50 values for N-phenylbutanamide were not available in the public domain, a general protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method) is described below. This method is designed to estimate the LD50 while minimizing the number of animals used.

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

Dose Administration:

-

Animals are fasted overnight prior to administration of the test substance.

-

The test substance is typically administered orally via gavage.

-

A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

The starting dose is selected based on any existing information about the substance's toxicity.

-

Initially, a group of three animals is dosed at the starting dose.

Observation:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

Procedure Progression:

-

If no mortality is observed, the next higher fixed dose level is administered to another group of three animals.

-

If mortality is observed, the decision to proceed to a lower or higher dose depends on the number of fatalities and the timing of their occurrence.

-

The study is complete when a dose that causes mortality or no effects at the highest dose is identified.

Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-phenylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylbutanamide, also known as butyranilide, is an organic compound with the chemical formula C₁₀H₁₃NO.[1][2] It belongs to the class of anilides, which are amides derived from aniline. This document provides a comprehensive overview of the physical and chemical properties of N-phenylbutanamide, detailed experimental protocols for their determination, and an exploration of its potential biological significance, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

Physicochemical Properties

N-phenylbutanamide is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Identification and Structure

| Property | Value | Source |

| Chemical Name | N-phenylbutanamide | IUPAC |

| Common Names | Butyranilide, N-Phenylbutyramide | [1] |

| CAS Number | 1129-50-6 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| SMILES | CCCC(=O)NC1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C10H13NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,11,12) | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 96 °C | [2] |

| Boiling Point | 290.31 °C (rough estimate) | |

| Appearance | Colorless to pale yellow liquid (for N,2-Dimethyl-N-phenylbutanamide) | [3] |

| Solubility | Insoluble in water. |

Experimental Protocols

This section outlines the detailed methodologies for the determination of key physical and chemical properties of N-phenylbutanamide.

Synthesis of N-phenylbutanamide

A common method for the synthesis of N-phenylbutanamide involves the reaction of aniline with butyryl chloride.

Protocol:

-

In a well-ventilated fume hood, dissolve aniline in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of butyryl chloride to the cooled solution with constant stirring. A base, such as pyridine, is often added to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess aniline and pyridine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid.

-

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-phenylbutanamide.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of purified N-phenylbutanamide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy Protocol:

-

Prepare a more concentrated sample (20-50 mg) in CDCl₃ as described for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data to obtain the final spectrum.

Potassium Bromide (KBr) Pellet Method Protocol:

-

Thoroughly grind 1-2 mg of dry N-phenylbutanamide with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Introduce a small amount of N-phenylbutanamide into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Properties and Reactivity

Hydrolysis

Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl), the carbonyl oxygen of N-phenylbutanamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are butanoic acid and anilinium chloride.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing with aqueous NaOH), a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The final products are sodium butanoate and aniline.

Thermal Stability

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of N-phenylbutanamide.

Thermogravimetric Analysis (TGA) Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of N-phenylbutanamide into a TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature. The resulting TGA curve will show the temperature at which the compound begins to decompose.

Biological Activity and Relevance in Drug Development

While N-phenylbutanamide itself is not a widely used therapeutic agent, its derivatives have shown significant promise as anticonvulsant and antinociceptive agents.[4][5] This suggests that the N-phenylbutanamide scaffold may be a valuable pharmacophore for the development of new drugs targeting the central nervous system.

Anticonvulsant and Antinociceptive Properties of Derivatives

Several studies have reported the synthesis and evaluation of N-phenylbutanamide derivatives with potent anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) test.[4] Some of these derivatives have also demonstrated efficacy in models of neuropathic pain.

The mechanism of action for these derivatives is often multimodal, suggesting they interact with multiple targets within the central nervous system.

Potential Signaling Pathways

Based on the activity of its derivatives, N-phenylbutanamide-based compounds may exert their effects through the modulation of ion channels and neurotransmitter systems. A plausible signaling pathway is depicted below.

This proposed pathway suggests that N-phenylbutanamide derivatives may inhibit voltage-gated sodium and calcium channels, leading to a reduction in neuronal excitability and neurotransmitter release. These actions are consistent with the observed anticonvulsant and antinociceptive effects.

Safety and Handling

Hazard Identification

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[4][7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[4][7]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

N-phenylbutanamide is a well-characterized compound with a range of interesting physical and chemical properties. Its derivatives have demonstrated significant potential in the field of drug discovery, particularly as anticonvulsant and antinociceptive agents. This technical guide provides a solid foundation for researchers and scientists working with N-phenylbutanamide, offering detailed experimental protocols and insights into its potential therapeutic applications. Further research into the specific mechanisms of action of N-phenylbutanamide and its analogs is warranted to fully elucidate their therapeutic potential.

References

Butanamide, N-phenyl- as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of "Butanamide, N-phenyl-" and its derivatives as potential HDAC inhibitors, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization. While direct evidence for "Butanamide, N-phenyl-" as a potent HDAC inhibitor is limited, this guide will focus on a closely related and studied derivative, N-(4-chlorophenyl)-4-phenylbutanamide , to provide concrete data and protocols.

Physicochemical Properties of Butanamide, N-phenyl-

A foundational understanding of the physicochemical properties of a compound is essential for its development as a therapeutic agent.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |

| CAS Number | 1129-50-6 | --INVALID-LINK-- |

| Melting Point | 96 °C | --INVALID-LINK-- |

| Boiling Point | ~288 °C (estimated) | Similar to 2-phenylbutanamide[1] |

| Density | ~1.082 g/cm³ (estimated) | Similar to 2-phenylbutanamide[1] |

| Synonyms | n-Butyranilide, Butyranilide, Butyrylanilide, N-Phenylbutyramide | --INVALID-LINK-- |

Role as a Histone Deacetylase (HDAC) Inhibitor

While "Butanamide, N-phenyl-" itself is not extensively documented as a direct HDAC inhibitor, derivatives of this scaffold have been synthesized and evaluated for their inhibitory activity. A notable example is N-(4-chlorophenyl)-4-phenylbutanamide (referred to in some literature as B-R2B), which has been identified as a non-competitive inhibitor of HDAC6.[2]

Mechanism of Action

HDAC inhibitors typically function by chelating the zinc ion within the active site of the enzyme, thereby blocking substrate access.[3] However, N-(4-chlorophenyl)-4-phenylbutanamide has been shown to act as a non-competitive inhibitor of HDAC6.[2] Molecular dynamics simulations suggest that this compound binds to the entrance of the HDAC6 active site pocket, obstructing the passage of the substrate without directly interacting with the catalytic zinc ion.[2] This mechanism is similar to that of the selective HDAC6 inhibitor, tubacin.[2]

Quantitative Efficacy

The inhibitory potential of N-(4-chlorophenyl)-4-phenylbutanamide has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 72.6 | [2] |

| THP-1 | Acute Myeloid Leukemia | 16.5 | [2] |

| HMC | Human Mast Leukemia | 79.29 | [2] |

| Kasumi | Chronic Myelogenous Leukemia | 101 | [2] |

These values indicate that N-(4-chlorophenyl)-4-phenylbutanamide exhibits anti-proliferative activity against a range of cancer cell lines, with notable potency in acute myeloid leukemia cells.

Signaling Pathways

The inhibition of HDACs by compounds like phenylbutyrate and its derivatives can impact multiple cellular signaling pathways, leading to anti-cancer effects such as apoptosis, cell cycle arrest, and differentiation. One such pathway is the Fanconi anemia (FA)/BRCA pathway, which is involved in DNA repair. Phenylbutyrate has been shown to interfere with this pathway, potentially by downregulating the expression of key proteins like BRCA1.[4] This interference can sensitize cancer cells to DNA-damaging agents like cisplatin.[4] Additionally, phenylbutyrate can down-regulate the anti-apoptotic protein Bcl-XL and the DNA-dependent protein kinase (DNA-PK), further promoting apoptosis in cancer cells.[4]

Caption: Potential signaling pathway of N-phenylbutanamide derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HDAC inhibitors.

Fluorometric HDAC Activity/Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

Caption: Workflow for a fluorometric HDAC inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 10X HDAC Assay Buffer.

-

Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) in 1X HDAC Assay Buffer.

-

Prepare a stock solution of the fluorogenic HDAC substrate.

-

Prepare serial dilutions of the test compound (e.g., N-(4-chlorophenyl)-4-phenylbutanamide) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).[5]

-

-

Assay Plate Setup:

-

In a 96-well black plate, add 85 µL of ddH₂O to each well.

-

For test wells, add a specific volume of the test compound dilution.

-

For the positive control, add a known concentration of the control inhibitor.

-

For the negative control (100% activity), add the vehicle control.

-

Add 10 µL of 10X HDAC Assay Buffer to all wells.

-

Add the diluted HDAC enzyme to all wells except for the no-enzyme background control.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 5 µL of the HDAC fluorometric substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of a developer solution (which often contains a strong HDAC inhibitor like Trichostatin A to halt the enzymatic reaction).[5]

-

Incubate at 37°C for an additional 15-30 minutes to allow for signal development.[5]

-

Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[5]

-

-